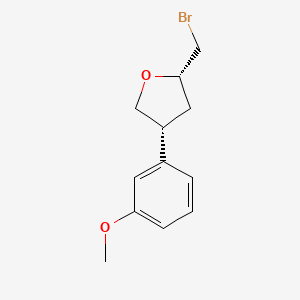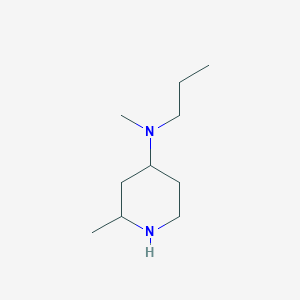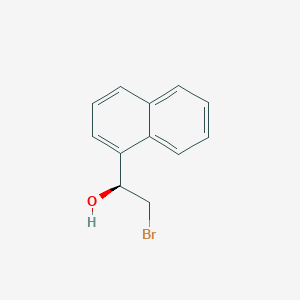
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of a thiazole ring substituted with a tetramethylcyclopropyl group and a carbonitrile group. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with a thioamide derivative in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropyl Fentanyl: A fentanyl analog with a similar cyclopropyl group.
1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone: A synthetic cannabinoid with a similar cyclopropyl structure.
Uniqueness
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile is unique due to its combination of a thiazole ring and a tetramethylcyclopropyl group. This structural feature imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-10(2)9(11(10,3)4)7-6-14-8(5-12)13-7/h6,9H,1-4H3 |
InChI Key |
SVKCPXHXPZUSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=CSC(=N2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
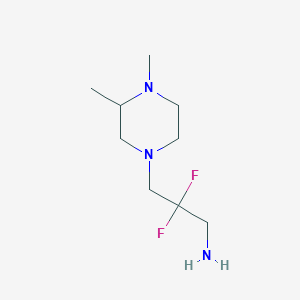
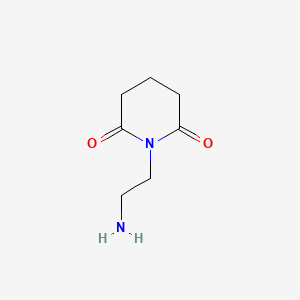
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
